molecular formula C7H3Br3O B1640386 2,4,6-Tribromobenzaldehyde CAS No. 45859-98-1

2,4,6-Tribromobenzaldehyde

Cat. No.: B1640386
CAS No.: 45859-98-1
M. Wt: 342.81 g/mol
InChI Key: TXDCDOVILUDCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tribromobenzaldehyde is an organic compound with the molecular formula C7H3Br3O . It has an average mass of 342.810 Da and a monoisotopic mass of 339.773376 Da .


Synthesis Analysis

The synthesis of this compound can involve cross-coupling reactions . For instance, it can be used as a starting reagent for the regioselective synthesis of new compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula, C7H3Br3O . Further details about its structure can be obtained from resources like ChemSpider .


Physical and Chemical Properties Analysis

This compound has a density of 2.3±0.1 g/cm3, a boiling point of 329.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.2±3.0 kJ/mol and a flash point of 122.1±14.4 °C .

Scientific Research Applications

Vibrational Spectral Analysis

2,4,6-Tribromobenzaldehyde has been studied for its vibrational spectral properties. Balachandran, Karpagam, and Lakshmi (2012) conducted experimental and theoretical studies on the structures and vibrations of this compound, focusing on Fourier transform infrared and Raman spectra. The study highlighted the molecule's stable and unstable conformers, providing insights into its molecular structure and vibrational frequencies (Balachandran, Karpagam, & Lakshmi, 2012).

Synthesis and Biological Activity

Sumrra et al. (2018) investigated the synthesis of Schiff base compounds using this compound derivatives. The study explored the effects of metal ions on biological properties, including antioxidant, enzyme inhibition, and antimicrobial activities, demonstrating its potential in biologically active compounds (Sumrra et al., 2018).

Structural Properties

Pan et al. (2006) focused on the solid-state structural properties of derivatives of this compound, using powder X-ray diffraction data and other techniques like spectroscopic data and computational methods. This study provided valuable information on the structural characteristics of these materials (Pan et al., 2006).

Unexpected Product Formation

Ayers et al. (2015) reported an unexpected product from the reaction of this compound with an alcohol, resulting in a xanthylium product instead of the intended acetal. This highlights the complex chemistry of this compound and its potential in studying reaction mechanisms (Ayers et al., 2015).

Anti-Obesity Effects

Kim et al. (2015) investigated the potential of this compound in treating obesity. They found that it inhibited adipocyte differentiation in cells and reduced fat accumulation in mice, pointing to its potential as a nutraceutical for obesity and metabolic disorders (Kim et al., 2015).

Radical-Scavenging Activity

Duan, Li, and Wang (2007) identified brominated mono- and bis-phenols, including derivatives of this compound, from marine algae, which exhibited potent radical-scavenging activity. This suggests its potential in antioxidant applications (Duan, Li, & Wang, 2007).

Catalytic Oxidation Applications

Wu et al. (2016) utilized this compound in the context of catalytic oxidation of benzylic alcohols to aldehydes, demonstrating its role in catalytic systems and organic synthesis (Wu et al., 2016).

Formation of Disinfection Byproducts

Pan et al. (2016) explored the role of this compound as a precursor in the formation of disinfection byproducts in drinking water, revealing its environmental impact and significance in water treatment studies (Pan et al., 2016).

Synthesis of Complex Aldehydes

Holst, Schollmeyer, and Meier (2011) demonstrated the efficient synthesis of this compound derivatives, contributing to the field of organic synthesis and the production of complex aldehydes (Holst, Schollmeyer, & Meier, 2011).

Safety and Hazards

The safety information for 2,4,6-Tribromobenzaldehyde indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

2,4,6-tribromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDCDOVILUDCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Tribromobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,4,6-Tribromobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,4,6-Tribromobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,4,6-Tribromobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,4,6-Tribromobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,4,6-Tribromobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.